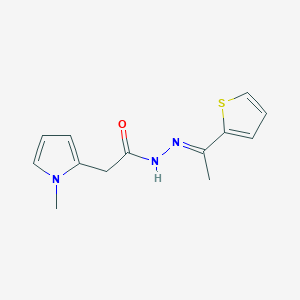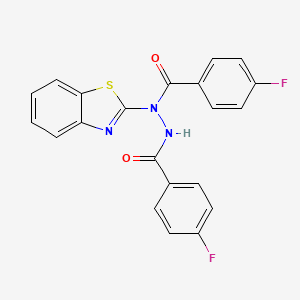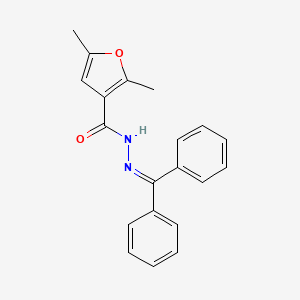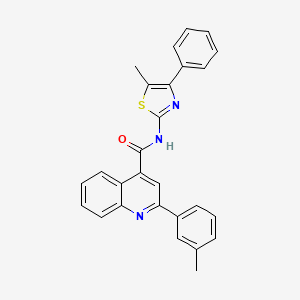![molecular formula C27H22N2O5 B11662606 Dimethyl 2-({[2-(4-methylphenyl)quinolin-4-yl]carbonyl}amino)benzene-1,4-dicarboxylate](/img/structure/B11662606.png)
Dimethyl 2-({[2-(4-methylphenyl)quinolin-4-yl]carbonyl}amino)benzene-1,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-DIMETHYL 2-[2-(4-METHYLPHENYL)QUINOLINE-4-AMIDO]BENZENE-1,4-DICARBOXYLATE is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
The synthesis of 1,4-DIMETHYL 2-[2-(4-METHYLPHENYL)QUINOLINE-4-AMIDO]BENZENE-1,4-DICARBOXYLATE involves multiple steps. One common method includes the reaction of anthranilic acid derivatives with appropriate reagents to form the quinoline core . The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields. Industrial production methods may utilize continuous flow reactors to optimize the synthesis process and ensure consistent quality .
化学反応の分析
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
科学的研究の応用
1,4-DIMETHYL 2-[2-(4-METHYLPHENYL)QUINOLINE-4-AMIDO]BENZENE-1,4-DICARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of signal transduction pathways .
類似化合物との比較
Similar compounds include other quinoline derivatives such as 4-hydroxyquinoline and 2-hydroxyquinoline. Compared to these, 1,4-DIMETHYL 2-[2-(4-METHYLPHENYL)QUINOLINE-4-AMIDO]BENZENE-1,4-DICARBOXYLATE has unique structural features that may confer distinct biological activities and chemical properties .
特性
分子式 |
C27H22N2O5 |
|---|---|
分子量 |
454.5 g/mol |
IUPAC名 |
dimethyl 2-[[2-(4-methylphenyl)quinoline-4-carbonyl]amino]benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C27H22N2O5/c1-16-8-10-17(11-9-16)23-15-21(19-6-4-5-7-22(19)28-23)25(30)29-24-14-18(26(31)33-2)12-13-20(24)27(32)34-3/h4-15H,1-3H3,(H,29,30) |
InChIキー |
SANPIVHURLDWMP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C=CC(=C4)C(=O)OC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-2-thienylmethylidene]nicotinohydrazide](/img/structure/B11662524.png)
![ethyl (2Z)-5-(2-methoxyphenyl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11662530.png)
![(2E)-3-[3-methoxy-4-(pentyloxy)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B11662549.png)

![2-phenyl-N-[(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B11662553.png)
![4-fluoro-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B11662560.png)

![4-(4-chlorophenyl)-N-[(2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]piperazin-1-amine](/img/structure/B11662585.png)

![3-methyl-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11662597.png)
![N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11662600.png)
![2-{[(4-methoxyphenyl)acetyl]amino}-N-(naphthalen-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11662614.png)
![diethyl 2-[6-ethoxy-2,2-dimethyl-1-(phenylacetyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11662617.png)

